Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl imidazo[1,2-a]pyrazine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with ethyl glyoxylate under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iodine or transition metals may be used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl imidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-kappaB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds like imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and used in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: Recognized for its applications in synthetic chemistry and drug development.
Uniqueness: this compound stands out due to its specific structural features that allow for diverse functionalization and its potential in various scientific fields .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-8(12)5-11-7/h3-6H,2H2,1H3 |
InChI Key |
NDDRGECQLQTPCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.